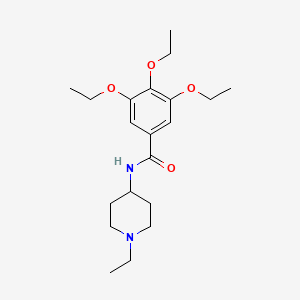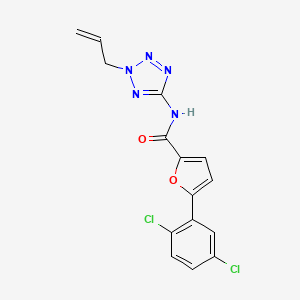![molecular formula C12H15N3O4 B4629651 N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide
Descripción general
Descripción
N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide is a chemical compound that has been studied in various contexts for its chemical and physical properties. It is relevant in fields such as materials science, organic chemistry, and pharmaceutical chemistry, particularly in the synthesis of novel compounds and materials with specific functionalities.
Synthesis Analysis
The synthesis of this compound and related compounds involves multiple steps, including nitration, carbonylation, and alkylation reactions. A study by Zhang Da-yang described the synthesis of a similar compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, via alkylation and nitration, indicating the complexity and specificity required in synthesizing such compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure analysis of related acetamide derivatives has been performed using various spectroscopic and structural techniques. For example, the structural properties of N-(acetamide) morpholinium bromide were characterized by single crystal X-ray analysis, highlighting the importance of understanding the geometric and electronic structure of these compounds (Yakup Baran et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives can be complex. For instance, the reactions of carbonyl compounds in basic solutions, including N-(2-formylphenyl)acetamides, have been studied, demonstrating the influence of neighboring groups and solvent on reactivity (K. Bowden et al., 1997).
Physical Properties Analysis
The physical properties of such compounds are crucial for their application and handling. While specific data on this compound was not found, related studies on the solvatochromism of heteroaromatic compounds provide insights into how molecular structure affects properties like solubility and stability (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are essential for understanding the potential applications and safety of this compound. For example, the recyclization of morpholinium derivatives to produce thiophenes shows the potential for creating complex heterocyclic systems with significant biological activity (Ludmila A. Rodinovskaya et al., 2002).
Aplicaciones Científicas De Investigación
Organic Synthesis and Nonlinear Optical Materials
- N-(3-nitrophenyl)acetamide, a compound similar in structure to N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide, has been studied for its properties as an organic non-linear optical material. This research demonstrates the potential of nitrophenyl acetamide derivatives in the development of materials with novel optical properties (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).
Pharmacology and Drug Design
- Research into compounds similar to this compound has led to insights into their potential pharmacological applications. For instance, derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, highlighting the role of the morpholine moiety and N-benzyl substitution in enhancing the selectivity and potency of these inhibitors (Asal Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Agents
- The antimicrobial and antifungal properties of morpholinyl-acetamide derivatives have been investigated, with some compounds showing promising activity against various microbial species. This research supports the potential use of these compounds in the development of new antimicrobial and antifungal therapies (Samreen Gul et al., 2017).
Material Science and Catalysis
- In the field of materials science, nickel and copper complexes with acetamide derivatives, including morpholine-4 variants, have been synthesized and characterized. These complexes have been shown to have potential applications in catalysis and materials synthesis, demonstrating the versatility of acetamide derivatives in creating functional materials (D. S. Mansuroğlu et al., 2008).
Analytical Chemistry and Solvent Effects
- Studies on the solvatochromism and solvent effects on the properties of acetamide derivatives, including those similar to this compound, provide valuable insights into the influence of solvent interactions on the behavior of these compounds. This research is crucial for understanding the applications of these compounds in various solvent systems (I. G. Krivoruchka et al., 2004).
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)13-11-3-2-10(15(17)18)8-12(11)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWZMGCJIHILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)
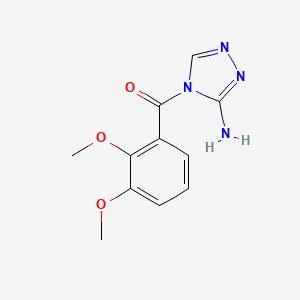
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)

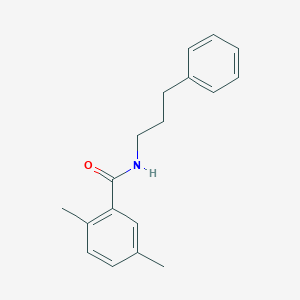
![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
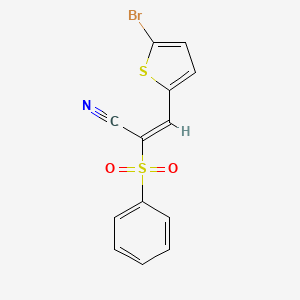
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)
